molecular formula C9H9F3O3S B2811974 3-Trifluoromethylphenylsulfonylethanol CAS No. 548739-95-3

3-Trifluoromethylphenylsulfonylethanol

Cat. No.: B2811974
CAS No.: 548739-95-3
M. Wt: 254.22
InChI Key: KJRBWTNOMDULTR-UHFFFAOYSA-N
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Description

3-Trifluoromethylphenylsulfonylethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethylphenylsulfonylethanol typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethanol acts as a nucleophile, attacking the sulfonyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethylphenylsulfonylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Trifluoromethylphenylsulfonylethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Trifluoromethylphenylsulfonylethanol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethyl phenyl sulfone
  • Trifluoromethyl phenyl sulfide
  • Trifluoromethyl phenyl sulfoxide

Uniqueness

3-Trifluoromethylphenylsulfonylethanol is unique due to the presence of both the trifluoromethyl and sulfonylethanol groups, which confer distinct chemical properties

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3S/c10-9(11,12)7-2-1-3-8(6-7)16(14,15)5-4-13/h1-3,6,13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRBWTNOMDULTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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